molecular formula C9H10BrFO2 B12078475 (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol

Katalognummer: B12078475
Molekulargewicht: 249.08 g/mol
InChI-Schlüssel: GILJLKDSXHAVPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a bromine atom at the 3-position and a 2-fluoroethoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol typically involves multiple steps. One common method starts with the bromination of phenylmethanol to introduce the bromine atom at the 3-position. This is followed by the introduction of the 2-fluoroethoxy group at the 4-position through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of (3-Bromo-4-(2-fluoroethoxy)phenyl)aldehyde or (3-Bromo-4-(2-fluoroethoxy)phenyl)carboxylic acid.

    Reduction: Formation of (4-(2-fluoroethoxy)phenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3-Bromo-4-(2-fluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Bromo-2-(trifluoromethoxy)phenyl)methanol: Similar in structure but with a trifluoromethoxy group instead of a fluoroethoxy group.

    (2-Bromo-4-chlorophenyl)(phenyl)methanol: Similar in structure but with a chlorophenyl group instead of a fluoroethoxy group.

Uniqueness

(3-Bromo-4-(2-fluoroethoxy)phenyl)methanol is unique due to the presence of both bromine and fluoroethoxy groups, which can impart distinct chemical and biological properties. These substitutions can affect the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H10BrFO2

Molekulargewicht

249.08 g/mol

IUPAC-Name

[3-bromo-4-(2-fluoroethoxy)phenyl]methanol

InChI

InChI=1S/C9H10BrFO2/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5,12H,3-4,6H2

InChI-Schlüssel

GILJLKDSXHAVPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CO)Br)OCCF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.